Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an iodophenoxy group, which introduces iodine into the molecular structure. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via nucleophilic substitution reactions using iodophenol and suitable leaving groups.
Amidation Reaction: The amide bond is formed by reacting the iodophenoxy intermediate with an appropriate amine under amide coupling conditions.
Esterification: The final esterification step involves the reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to target proteins or enzymes, while the benzothiophene core may contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-(4-iodophenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
N-ethyl-2-(4-iodophenoxy)acetamide: Similar structure but with an acetamide group instead of a benzothiophene core.
2-Ethoxy-N-[2-(4-iodophenoxy)ethyl]acetamide: Similar structure but with an ethoxy group instead of a benzothiophene core.
These comparisons highlight the unique features of ETHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, such as the presence of the benzothiophene core and the specific arrangement of functional groups, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20INO4S |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-iodophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20INO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
XXRCYUQGQGKVJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
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